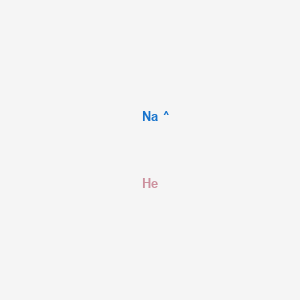
Helium;sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium helide is a compound of helium and sodium, represented by the chemical formula Na₂He. This compound is notable for its stability under extremely high pressures, making it a unique example of a noble gas forming a stable compound with an alkali metal. Disodium helide was first predicted using crystal structure prediction algorithms and later synthesized in 2016 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium helide is synthesized by placing tiny plates of sodium in a diamond anvil cell along with helium at 1600 bar. The mixture is then compressed to 130 gigapascals and heated to 1500 Kelvin using a laser .
Industrial Production Methods: Currently, there are no industrial production methods for disodium helide due to the extreme conditions required for its synthesis. The compound is primarily of interest for scientific research rather than industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Disodium helide is stable under high pressures and does not readily undergo typical chemical reactions such as oxidation, reduction, or substitution. The compound’s stability is primarily due to the high pressure conditions that prevent the helium atoms from reacting with other elements .
Common Reagents and Conditions: The synthesis of disodium helide requires sodium and helium as the primary reagents. The reaction conditions involve extremely high pressures (above 113 gigapascals) and high temperatures (around 1500 Kelvin) .
Major Products Formed: The primary product of the reaction between sodium and helium under high pressure is disodium helide (Na₂He). No significant by-products are formed under these conditions .
Applications De Recherche Scientifique
Disodium helide has several scientific research applications, including:
High-Pressure Physics: The study of disodium helide provides insights into the behavior of elements under extreme conditions, which is relevant for understanding the interiors of planets where such pressures exist.
Noble Gas Chemistry: The compound challenges the traditional understanding of noble gases as chemically inert, opening new avenues for research in noble gas compounds.
Material Science: The unique properties of disodium helide, such as its high melting point and stability, make it an interesting subject for material science research.
Mécanisme D'action
The stability of disodium helide is attributed to the high pressure conditions that force helium atoms into a crystalline structure with sodium atoms. The helium atoms do not participate in bonding but are held in place by the surrounding sodium atoms and electron pairs. This results in a cubic crystal structure resembling that of fluorite .
Comparaison Avec Des Composés Similaires
Lithium Helium Compound: Similar to disodium helide, lithium can also form a stable compound with helium under high pressures.
Helium Clathrates: Helium can form clathrate compounds under high pressure, where helium atoms are trapped within a lattice of other molecules, such as water or nitrogen.
Uniqueness: Disodium helide is unique due to its relatively lower pressure requirement for stability compared to other helium compounds. Its formation challenges the conventional understanding of noble gases and provides valuable insights into high-pressure chemistry .
Propriétés
Numéro CAS |
11142-42-0 |
|---|---|
Formule moléculaire |
HeNa |
Poids moléculaire |
26.99237 g/mol |
Nom IUPAC |
helium;sodium |
InChI |
InChI=1S/He.Na |
Clé InChI |
WOJONNYEZBXGHY-UHFFFAOYSA-N |
SMILES canonique |
[He].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



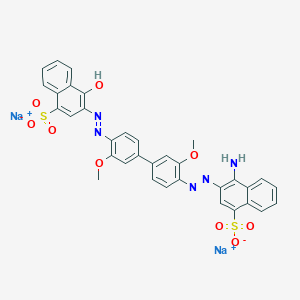
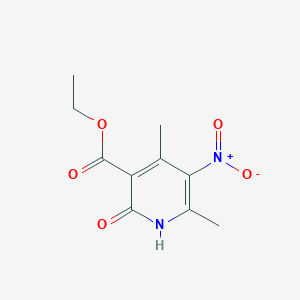
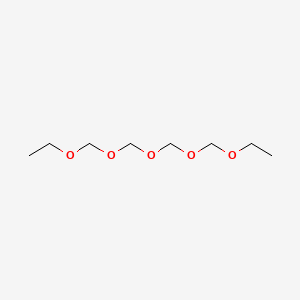
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)

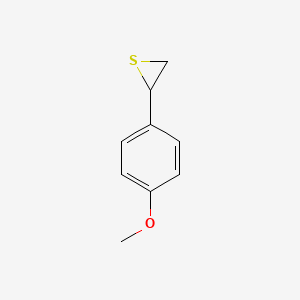
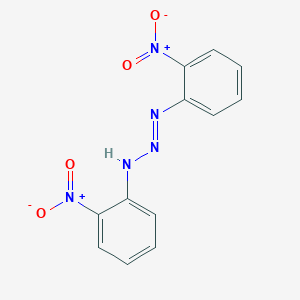
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)

![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)
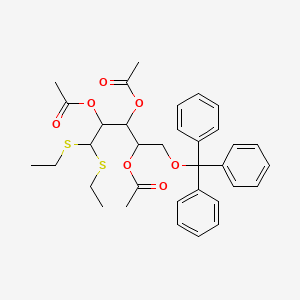
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
